N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride
Description
N-{2-[3-(2,5-Dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride is a synthetic guanidine derivative featuring a complex structure. The molecule comprises three key components:
- Guanidine group: A strongly basic functional group (pKa ~13.6) known for its role in hydrogen bonding and interactions with biological targets such as ion channels or enzymes .
- Phenyl-propoxy linker: A phenoxy group connected via a three-carbon chain, which may enhance lipophilicity and influence pharmacokinetic properties.
Properties
Molecular Formula |
C14H16Cl3N3OS |
|---|---|
Molecular Weight |
380.7 g/mol |
IUPAC Name |
2-[2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl]guanidine;hydrochloride |
InChI |
InChI=1S/C14H15Cl2N3OS.ClH/c15-12-8-9(13(16)21-12)4-3-7-20-11-6-2-1-5-10(11)19-14(17)18;/h1-2,5-6,8H,3-4,7H2,(H4,17,18,19);1H |
InChI Key |
XBPITGNWNZWYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)OCCCC2=C(SC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride typically involves multiple steps, starting with the preparation of the dichlorothiophene intermediate. This intermediate is then reacted with a phenylpropoxy compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s guanidine group is known to form strong hydrogen bonds with target molecules, facilitating its binding and subsequent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .
Comparison with Similar Compounds
(a) 3-Chloro-N-phenyl-phthalimide ()
- Structural divergence : Replaces guanidine with a phthalimide ring, which is electroneutral and less basic.
- Applications : Primarily used in polyimide synthesis, contrasting with the hypothesized biological activity of the guanidine derivative.
(b) Dopamine Hydrochloride ()
- Pharmacological profile : Dopamine is a neurotransmitter targeting adrenergic and dopaminergic receptors, whereas the guanidine derivative’s dichlorothiophene and aromatic groups suggest divergent targets (e.g., kinase inhibition).
- Polarity : Dopamine’s catechol group increases water solubility, whereas the dichlorothiophene and propoxy linker in the target compound likely enhance membrane permeability.
(c) Impurity J(EP) Hydrochloride ()
- Functional group contrast : The amide group in Impurity J reduces basicity and hydrogen-bonding capacity compared to the guanidine moiety.
- Synthetic relevance : Highlights the importance of reaction conditions to avoid byproducts during guanidine derivative synthesis.
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